molecular formula C17H24ClNO B029944 (13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride CAS No. 133005-41-1

(13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

Cat. No.: B029944
CAS No.: 133005-41-1
M. Wt: 293.8 g/mol
InChI Key: ZTGMHFIGNYXMJV-UYBBCXEVSA-N
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Mechanism of Action

Target of Action

The primary target of (+)-SK&F 10047 hydrochloride is the σ1 receptor . This receptor is a subtype of the sigma receptor, which is a unique class of intracellular proteins that have been implicated in various biological functions, including modulation of neurotransmission and regulation of cellular differentiation .

Mode of Action

The compound (+)-SK&F 10047 hydrochloride acts as an agonist at the σ1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, (+)-SK&F 10047 hydrochloride binds to the σ1 receptor, activating it . This activation can lead to various changes within the cell, depending on the specific cellular context and the downstream signaling pathways involved .

Biochemical Pathways

It is known that the σ1 receptor, the primary target of this compound, is involved in various cellular processes, including calcium signaling and modulation of ion channels . Therefore, it is likely that the activation of the σ1 receptor by (+)-SK&F 10047 hydrochloride could influence these pathways, leading to downstream effects on cellular function .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of (+)-SK&F 10047 hydrochloride’s action are likely to be diverse, given the wide range of processes in which the σ1 receptor is involved. For instance, σ1 receptor agonists have been found to be behaviorally active in animal models of memory and stress . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability of a compound and its ability to interact with its target . .

Preparation Methods

The synthesis of (+)-SK&F 10047 hydrochloride involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve scaling up these synthetic routes while ensuring the consistency and purity of the final product.

Chemical Reactions Analysis

(+)-SK&F 10047 hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(+)-SK&F 10047 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound to study sigma-1 receptor interactions and to develop new sigma-1 receptor ligands.

    Biology: The compound is used to investigate the role of sigma-1 receptors in cellular processes such as ion channel regulation and signal transduction.

    Medicine: Research on (+)-SK&F 10047 hydrochloride has provided insights into the potential therapeutic applications of sigma-1 receptor agonists in treating neurological disorders, pain, and addiction.

    Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery .

Comparison with Similar Compounds

(+)-SK&F 10047 hydrochloride is unique among sigma-1 receptor agonists due to its specific binding affinity and selectivity. Similar compounds include:

The uniqueness of (+)-SK&F 10047 hydrochloride lies in its high selectivity for sigma-1 receptors, making it a valuable tool for studying the specific functions of these receptors.

Properties

IUPAC Name

(13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16?,17?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGMHFIGNYXMJV-UYBBCXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474678
Record name (+)-SK&F 10047 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133005-41-1
Record name (+)-SK&F 10047 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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